A Technical Guide to the Physicochemical Properties of D-Cysteine Hydrochloride
A Technical Guide to the Physicochemical Properties of D-Cysteine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
D-Cysteine hydrochloride is the hydrochloride salt of D-cysteine, a non-proteinogenic amino acid and the dextrorotatory enantiomer of L-cysteine. It serves as a crucial building block in pharmaceutical development, particularly in the synthesis of peptides and other complex molecules where specific stereochemistry is required. Its antioxidant properties, stemming from the thiol group, also make it a subject of interest in studies related to oxidative stress and cellular protection. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies for their determination, and logical workflows relevant to its application.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of D-Cysteine hydrochloride. Data is provided for both the anhydrous and monohydrate forms where available, as the presence of water of crystallization affects properties such as molecular weight and melting point.
| Property | D-Cysteine Hydrochloride (Anhydrous) | D-Cysteine Hydrochloride (Monohydrate) | Citations |
| Chemical Formula | C₃H₈ClNO₂S | C₃H₁₀ClNO₃S | [1],[2],[3] |
| Molecular Weight | 157.62 g/mol | 175.64 g/mol | [1],[4],[3] |
| CAS Number | 32443-99-5 | 207121-46-8 | [1],[5] |
| Appearance | White to off-white crystalline powder or crystals | White to off-white crystalline powder or crystals | [2],[6],[5] |
| Melting Point | ~185 °C (with decomposition) | 184°C to 186°C | [2],[6],[4] |
| Boiling Point | 293.9 °C at 760 mmHg (Predicted) | Not applicable | [2] |
| Flash Point | 131.5 °C (Predicted) | Not applicable | [2] |
| pKa (of D-Cysteine) | pKa₁: 2.35 (Carboxyl), pKa₂: 9.05 (Amine) | pKa₁: 2.35 (Carboxyl), pKa₂: 9.05 (Amine) | [7] |
| Optical Rotation | -5.5° (c=5 in 5N HCl) | -3.5° to -7.0° (c=5 in 5N HCl); -6±1° (c=8 in 1N HCl) | [4],[5],[8] |
| Solubility | DMSO: 100 mg/mL (634.44 mM) (requires sonication) | Water: 4 mg/mL (33.01 mM) (for D-Cysteine, requires sonication/heating) | [1],[9],[10] |
| Storage Conditions | 4°C, sealed, away from moisture. In solvent: -80°C (6 months) | Room Temperature, store in a dry place. | [1],[8] |
Experimental Protocols
The determination of the physicochemical properties listed above requires precise and standardized experimental protocols. Below are detailed methodologies for key analyses.
Melting Point Determination (Capillary Method)
The melting point is determined as a range and indicates the temperature at which the material transitions from a solid to a liquid phase. For crystalline solids like D-cysteine hydrochloride, which may decompose, the rate of heating is critical.
-
Apparatus: Digital melting point apparatus with a heating block, thermometer, and magnifying lens for observation.
-
Procedure:
-
A small amount of the finely powdered, dry D-cysteine hydrochloride is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
The tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) until the temperature is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
-
As D-cysteine hydrochloride decomposes, the observation of charring or discoloration along with melting is noted.[2]
-
Optical Rotation Measurement (Polarimetry)
Optical rotation is a critical measure of purity and stereochemical identity for chiral molecules. It is measured using a polarimeter.
-
Apparatus: Polarimeter (typically using the sodium D-line at 589 nm), a sample cell of a fixed path length (e.g., 1 decimeter), and a calibrated temperature controller.
-
Procedure:
-
A solution of D-cysteine hydrochloride is prepared at a precise concentration (c) in a specified solvent (e.g., 5 grams per 100 mL in 5N HCl, as specified in datasheets).[4],[5]
-
The polarimeter sample cell is filled with the solution, ensuring no air bubbles are present in the light path.
-
The observed rotation (α) is measured at a constant temperature (e.g., 20°C or 25°C).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[11]
-
-
The sign of the rotation indicates the direction: (-) for levorotatory (counter-clockwise) and (+) for dextrorotatory (clockwise).[2]
-
Solubility Determination (Saturation Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent, which is a fundamental parameter in drug development for formulation and bioavailability studies.
-
Apparatus: Stoppered flasks, an orbital shaker with temperature control, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure:
-
An excess amount of D-cysteine hydrochloride is added to a flask containing the solvent of interest (e.g., water, DMSO, buffers). This ensures that a saturated solution is formed with undissolved solid remaining.[12]
-
The flask is sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove all undissolved solids.
-
The concentration of the solute in the clear filtrate is then determined using a suitable, validated analytical method.[13]
-
The pH of the saturated solution should also be measured, as it significantly impacts the solubility of ionizable compounds.[12]
-
pKa Determination (Potentiometric Titration)
The pKa values correspond to the pH at which the ionizable groups of the amino acid (carboxyl and amino groups) are 50% protonated and 50% deprotonated.
-
Apparatus: A calibrated pH meter with an electrode, a magnetic stirrer, and a micro-burette for precise addition of the titrant.
-
Procedure:
-
A solution of D-cysteine hydrochloride of known concentration (e.g., 0.1 M) is prepared in water.
-
The solution is first acidified with a strong acid (e.g., HCl) to a low pH (e.g., pH 1.5-2) to ensure all functional groups are fully protonated.,[9]
-
The solution is then titrated by adding small, precise increments of a strong base of known concentration (e.g., 0.1 M NaOH).
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
A titration curve is generated by plotting the pH (y-axis) versus the equivalents of NaOH added (x-axis).
-
The pKa values are determined from the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to the pKa of the carboxyl group (pKa₁), and the second corresponds to the pKa of the amino group (pKa₂).[1]
-
Purity and Identification Assays
-
Aqueous Acid-Base Titration: The purity (assay) of D-cysteine hydrochloride can be determined by titrating its hydrochloride component. A known weight of the sample is dissolved in water and titrated with a standardized solution of sodium hydroxide (B78521) to a potentiometric endpoint. The amount of titrant consumed is used to calculate the purity.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR spectrum provides a molecular "fingerprint" and is used for identification. The sample is analyzed (e.g., as a KBr pellet or mineral oil mull) to obtain a spectrum. The positions and patterns of absorption bands, corresponding to the vibrations of specific functional groups (e.g., N-H, C=O, S-H, C-N), are compared to a reference spectrum of a known standard.[5]
Visualizing Chemical Relationships and Applications
The following diagrams, generated using the DOT language, illustrate the role of D-Cysteine hydrochloride in biochemical and synthetic contexts.
Caption: Relationship between D-Cysteine HCl, D-Cysteine, and D-Cystine.
References
- 1. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 2. Optical rotation - Wikipedia [en.wikipedia.org]
- 3. Solubility Measurements | USP-NF [uspnf.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
